molecular formula C28H31N5O3S2 B11634071 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634071
M. Wt: 549.7 g/mol
InChI Key: DRHVLLZPVBXMBA-KQWNVCNZSA-N
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Description

  • This compound belongs to the class of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles. It has been studied for its potential as an alpha1-adrenergic receptor antagonist.
  • Alpha1-adrenergic receptors (α1-ARs) are G-protein-coupled receptors involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate.
  • The compound’s structure includes a piperazine ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidin-4-one scaffold.
  • Preparation Methods

    • Synthetic routes involve the construction of the complex pyrido[1,2-a]pyrimidin-4-one core.
    • Industrial production methods may include multi-step syntheses, purification, and optimization for yield.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products could include derivatives with modified substituents or functional groups.
  • Scientific Research Applications

      Neurological Conditions: Alpha1-AR antagonists are investigated for treating neurological disorders.

      Cardiovascular Diseases: Potential use in cardiac hypertrophy, heart failure, hypertension, and angina.

      Psychiatric Disorders: Implications for depression and anxiety.

      Benign Prostate Hyperplasia: Management of prostate-related conditions.

      Other Applications: Asthma, anaphylaxis, and hyperthyroidism.

  • Mechanism of Action

    • The compound likely acts by blocking alpha1-adrenergic receptors.
    • Molecular targets include smooth muscle cells in blood vessels and the prostate.
    • Specific pathways involve GPCR signaling cascades.
  • Comparison with Similar Compounds

    Remember that this compound’s pharmacokinetic profile warrants further investigation as a potential alpha1-adrenergic receptor antagonist

    Properties

    Molecular Formula

    C28H31N5O3S2

    Molecular Weight

    549.7 g/mol

    IUPAC Name

    (5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C28H31N5O3S2/c1-18(2)17-33-27(35)23(38-28(33)37)16-22-25(29-24-19(3)6-5-11-32(24)26(22)34)31-14-12-30(13-15-31)20-7-9-21(36-4)10-8-20/h5-11,16,18H,12-15,17H2,1-4H3/b23-16-

    InChI Key

    DRHVLLZPVBXMBA-KQWNVCNZSA-N

    Isomeric SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC

    Origin of Product

    United States

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